4-(Ethyl-1-13C)benzoic acid
Overview
Description
4-(Ethyl-1-13C)benzoic acid is a synthetic compound that contains a carbon isotope of 13C. This isotopically labeled compound is used extensively in scientific research as a tracer molecule for studying metabolic pathways . The compound has a molecular formula of CH3CH2C6H4CO2H and a molecular weight of 151.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves the introduction of the 13C isotope into the ethyl group of benzoic acid. One common method is to start with 13C-labeled ethyl bromide, which undergoes a Friedel-Crafts alkylation with benzene to form 4-(Ethyl-1-13C)toluene. This intermediate is then oxidized using potassium permanganate (KMnO4) under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity 13C-labeled starting materials and optimized reaction conditions to ensure high yield and isotopic purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Ethyl-1-13C)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: this compound.
Reduction: 4-(Ethyl-1-13C)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(Ethyl-1-13C)benzoic acid is widely used in scientific research, including:
Chemistry: As a tracer molecule in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: To trace metabolic pathways and study enzyme kinetics.
Medicine: In drug development and pharmacokinetics to understand the metabolism of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Ethyl-1-13C)benzoic acid involves its use as a tracer molecule. The 13C isotope allows researchers to track the compound through various metabolic pathways using NMR spectroscopy. The compound interacts with enzymes and other molecular targets, providing insights into the biochemical processes and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethyl-2-13C)benzoic acid
- Benzoic acid-4-13C
- Ethyl-1-13C-benzene
- 4-(Trifluoromethyl)benzoic acid-α-13C
Uniqueness
4-(Ethyl-1-13C)benzoic acid is unique due to the specific placement of the 13C isotope in the ethyl group. This specific labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-(113C)ethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKTHRQIXSMGY-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583914 | |
Record name | 4-(1-~13~C)Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-70-2 | |
Record name | 4-(1-~13~C)Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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